molecular formula C11H10BrN3O B14908218 4-(4-Bromophenoxy)-6-methylpyrimidin-2-amine

4-(4-Bromophenoxy)-6-methylpyrimidin-2-amine

Cat. No.: B14908218
M. Wt: 280.12 g/mol
InChI Key: BHDHRHCPFMTXQL-UHFFFAOYSA-N
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Description

4-(4-Bromophenoxy)-6-methylpyrimidin-2-amine is an organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a bromophenoxy group attached to a pyrimidine ring, which is further substituted with a methyl group and an amine group

Preparation Methods

The synthesis of 4-(4-Bromophenoxy)-6-methylpyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of phenol to obtain 4-bromophenol, which is then reacted with 2-chloro-6-methylpyrimidine in the presence of a base to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-(4-Bromophenoxy)-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(4-Bromophenoxy)-6-methylpyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Bromophenoxy)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-(4-Bromophenoxy)-6-methylpyrimidin-2-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H10BrN3O

Molecular Weight

280.12 g/mol

IUPAC Name

4-(4-bromophenoxy)-6-methylpyrimidin-2-amine

InChI

InChI=1S/C11H10BrN3O/c1-7-6-10(15-11(13)14-7)16-9-4-2-8(12)3-5-9/h2-6H,1H3,(H2,13,14,15)

InChI Key

BHDHRHCPFMTXQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N)OC2=CC=C(C=C2)Br

Origin of Product

United States

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